molecular formula C21H19BrO B7689797 1-Bromo-2-triphenylmethyloxy-ethane CAS No. 102478-39-7

1-Bromo-2-triphenylmethyloxy-ethane

Cat. No. B7689797
CAS RN: 102478-39-7
M. Wt: 367.3 g/mol
InChI Key: CHQAQRIPXQLTME-UHFFFAOYSA-N
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Description

1-Bromo-2-triphenylmethyloxy-ethane (BTM) is a chemical compound that is widely used in scientific research for its unique properties. BTM is a highly reactive compound that can be synthesized using a variety of methods.

Mechanism of Action

The mechanism of action of 1-Bromo-2-triphenylmethyloxy-ethane is not fully understood, but it is believed to act as a nucleophile in a variety of chemical reactions. 1-Bromo-2-triphenylmethyloxy-ethane is highly reactive and can react with a variety of electrophiles, including carbonyl compounds and alkyl halides. 1-Bromo-2-triphenylmethyloxy-ethane can also react with Lewis acids, such as boron trifluoride, to form stable adducts.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-Bromo-2-triphenylmethyloxy-ethane are not well understood, but it is believed to have a low toxicity profile. 1-Bromo-2-triphenylmethyloxy-ethane has been shown to have anti-inflammatory properties and may have potential therapeutic uses in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

1-Bromo-2-triphenylmethyloxy-ethane is a highly reactive compound that can be used as a reagent in a variety of chemical reactions. It is also relatively easy to synthesize, making it a useful compound for laboratory experiments. However, 1-Bromo-2-triphenylmethyloxy-ethane is also highly reactive and can be difficult to handle, making it unsuitable for some experiments.

Future Directions

There are many potential future directions for research involving 1-Bromo-2-triphenylmethyloxy-ethane. One area of research could focus on the development of new synthetic methods for 1-Bromo-2-triphenylmethyloxy-ethane and other related compounds. Another area of research could focus on the potential therapeutic uses of 1-Bromo-2-triphenylmethyloxy-ethane in the treatment of inflammatory diseases. Additionally, further research could be conducted to better understand the mechanism of action of 1-Bromo-2-triphenylmethyloxy-ethane and its biochemical and physiological effects.

Scientific Research Applications

1-Bromo-2-triphenylmethyloxy-ethane is widely used in scientific research for its unique properties. It is a highly reactive compound that can be used as a reagent in a variety of chemical reactions. 1-Bromo-2-triphenylmethyloxy-ethane is commonly used in the synthesis of other organic compounds and is also used as a precursor for the synthesis of other compounds, including triphenylmethanol.

properties

IUPAC Name

[2-bromoethoxy(diphenyl)methyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19BrO/c22-16-17-23-21(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15H,16-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHQAQRIPXQLTME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2-Bromo-ethanol (6.3 g, 5.0 mmol), Et3N (10 mL, 72 mmol) and trityl chloride (14.6 g, 52.5 mmol) in anhydrous CH2Cl2 (50 mL) was stirred at room temperature overnight and concentrated in vacuo. The residue was purified by column chromatography on silica gel (hexane/EtOAc, 4:1) to give the title product (12 g).
Quantity
6.3 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
14.6 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

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